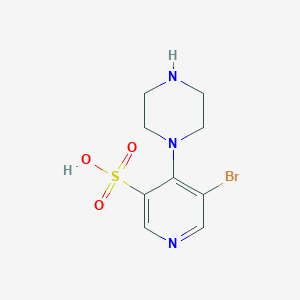
(2-Methylidenecyclohexyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylidenecyclohexyl) acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from acetic acid and (2-methylidenecyclohexanol). This compound is known for its unique structure, which includes a cyclohexane ring with a methylene group and an acetate ester functional group. It is used in various chemical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Methylidenecyclohexyl) acetate can be synthesized through the esterification of (2-methylidenecyclohexanol) with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated to a specific temperature, and the ester is separated from the reaction mixture through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form (2-methylcyclohexanol) using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (2-methylidenecyclohexanone) or (2-methylidenecyclohexanoic acid).
Reduction: Formation of (2-methylcyclohexanol).
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(2-Methylidenecyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylidenecyclohexyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and (2-methylidenecyclohexanol), which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
(2-Methylcyclohexyl) acetate: Similar structure but lacks the methylene group.
Cyclohexyl acetate: Contains a cyclohexane ring without the methylene group.
(2-Methylidenecyclohexanol): The alcohol precursor to (2-Methylidenecyclohexyl) acetate.
Uniqueness: this compound is unique due to the presence of both a methylene group and an acetate ester functional group. This combination imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7)11-8(2)10/h9H,1,3-6H2,2H3 |
Clave InChI |
DQSKUQLPJOPHEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


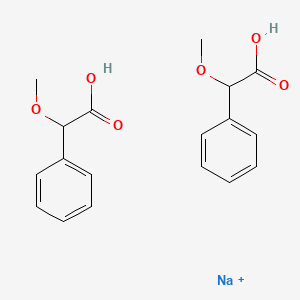
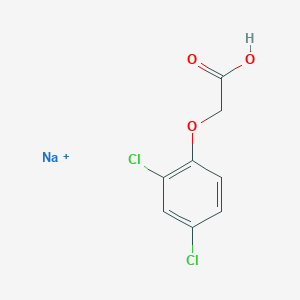
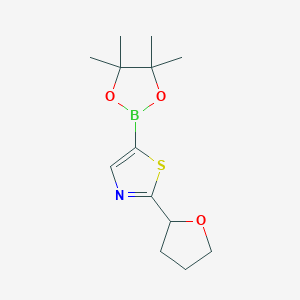
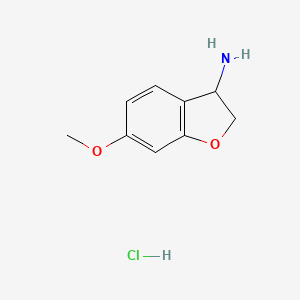
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
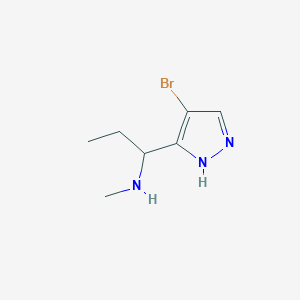
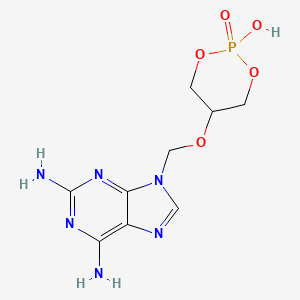
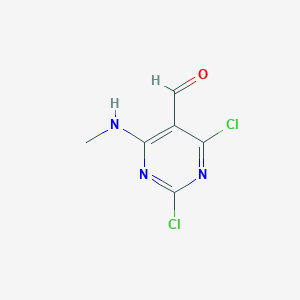

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
